(2S)-2-methyl-1,4-oxazepane
Description
Properties
CAS No. |
2165477-08-5 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S)-2-methyl-1,4-oxazepane |
InChI |
InChI=1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
HQKJQSCCAMQSPY-LURJTMIESA-N |
Purity |
90 |
Origin of Product |
United States |
Synthetic Methodologies for 2s 2 Methyl 1,4 Oxazepane
Retrosynthetic Analysis of the (2S)-2-methyl-1,4-oxazepane Ring System
A retrosynthetic analysis of this compound reveals several strategic bond disconnections that lead to logical and accessible starting materials. The core 1,4-oxazepane (B1358080) ring contains two key heteroatoms, nitrogen and oxygen, in a 1,4-relationship within a seven-membered ring, along with a stereocenter at the C2 position.
The most common disconnection approach involves breaking the C-N and C-O bonds that form the heterocyclic ring. This leads to an acyclic amino alcohol precursor. Specifically, a primary disconnection of the N4-C5 bond via an intramolecular N-alkylation logic points to a halo- or sulfonyloxy-substituted amino alcohol. Further disconnection of the ether bond (C3-O) is less common for the final cyclization but is a key consideration in the assembly of the acyclic precursor.
Alternatively, a disconnection across the C2-N1 and C7-O1 bonds suggests a strategy involving the condensation of a chiral amino alcohol fragment with a C2 synthon. A particularly powerful retrosynthetic approach considers the entire molecule as being derived from a chiral amino acid, such as a protected alanine (B10760859) derivative, which provides the stereochemical integrity at the C2 position from the outset. This "chiral pool" strategy is a highly effective method for ensuring the desired absolute stereochemistry in the final product.
Enantioselective Synthesis Approaches
The synthesis of the single enantiomer, this compound, necessitates the use of enantioselective strategies to control the stereochemistry at the C2 position.
Chiral Pool Strategy Utilizing Precursors with Established Stereochemistry
The chiral pool strategy is a robust and widely employed method for the synthesis of enantiomerically pure compounds by utilizing readily available chiral starting materials from nature, such as amino acids, carbohydrates, and terpenes. baranlab.orguh.edu For the synthesis of this compound, (S)-alanine is an ideal starting material as it already contains the required stereocenter.
One plausible synthetic route begins with the reduction of the carboxylic acid of N-protected (S)-alanine to the corresponding amino alcohol. The resulting (S)-2-(N-protected-amino)propan-1-ol can then be reacted with a suitable three-carbon electrophile at the alcohol and a two-carbon electrophile at the nitrogen, followed by deprotection and cyclization.
A notable example in the synthesis of related chiral 1,4-oxazepanes involves the use of polymer-supported homoserine. rsc.orgrsc.orgnih.gov In this approach, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is elaborated through a series of reactions, including N-alkylation. rsc.orgrsc.orgnih.gov Although this specific example leads to a 5-carboxylic acid derivative, the underlying principle of starting with a chiral amino acid derivative from the chiral pool is directly applicable to the synthesis of this compound.
Asymmetric Catalysis in Carbon-Heteroatom Bond Formation
Asymmetric catalysis offers a powerful alternative to the chiral pool approach, where a chiral catalyst is used to induce enantioselectivity in a reaction that creates the stereocenter. Recent advances have seen the development of various catalytic systems for the asymmetric formation of C-N and C-O bonds. smolecule.com
For the synthesis of this compound, an asymmetric intramolecular hydroamination or hydroalkoxylation of a suitable unsaturated precursor could be envisioned. For instance, a chiral transition metal catalyst could facilitate the enantioselective cyclization of an N-protected allylic amine that also bears a tethered hydroxyl group.
While specific examples for this compound are not prevalent in the literature, the asymmetric synthesis of related heterocyclic systems provides a strong precedent. For example, chiral Brønsted acids have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to afford enantioenriched 1,4-benzoxazepines. acs.org This highlights the potential for catalytic asymmetric methods to be adapted for the synthesis of the target molecule.
Diastereoselective Cyclization Reactions
Diastereoselective cyclization reactions can be employed when a precursor molecule already contains one or more stereocenters, and the cyclization reaction is controlled to form a new stereocenter with a specific relationship to the existing ones. In the context of synthesizing this compound, if a chiral precursor is used where the stereocenter is not at the C2 position, a diastereoselective cyclization would be necessary to establish the correct stereochemistry at C2.
For instance, the intramolecular cyclization of an N-tethered alkenol can proceed with high diastereoselectivity, as demonstrated in the synthesis of substituted morpholines. acs.org The stereochemical outcome of the cyclization is directed by the existing stereocenters in the molecule. A similar strategy could be devised for a 1,4-oxazepane system, where a chiral auxiliary or a pre-existing stereocenter in the acyclic precursor directs the formation of the (2S) stereocenter during the ring-closing step.
Ring-Closure Strategies for 1,4-Oxazepane Formation
The formation of the seven-membered 1,4-oxazepane ring is a critical step in the synthesis. The challenges associated with the formation of medium-sized rings, such as unfavorable entropic factors, must be overcome.
N-Alkylation and Intramolecular Cyclization Protocols
A common and effective method for the formation of the 1,4-oxazepane ring is through an intramolecular N-alkylation reaction. semanticscholar.org This typically involves an acyclic precursor containing a nucleophilic nitrogen atom and a carbon atom bearing a good leaving group, such as a halide or a sulfonate ester, in the appropriate position to facilitate a 7-endo-tet cyclization.
The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, a closely related analogue, utilizes a key lipase-catalyzed regioselective lactamization to form a seven-membered lactam, which is then chemoselectively reduced to the corresponding 1,4-oxazepane. lookchem.com This enzymatic approach offers high regioselectivity and mild reaction conditions.
In a more traditional approach, an N-protected (S)-2-aminopropan-1-ol can be O-alkylated with a suitable three-carbon chain containing a terminal leaving group. After deprotection of the nitrogen, an intramolecular cyclization under basic conditions would yield the desired this compound. The choice of protecting groups and the nature of the leaving group are crucial for the success of this strategy. For example, the synthesis of related 1,4-benzodiazepines has been achieved through an intramolecular C-N bond coupling of an azetidine (B1206935) derivative. mdpi.com
The table below summarizes some of the key synthetic approaches and the types of reactions involved in the formation of chiral 1,4-oxazepane systems.
| Synthetic Strategy | Key Reaction Type | Starting Material Example | Reference |
| Chiral Pool Synthesis | Lipase-catalyzed lactamization | Methyl (2R)-glycidate | lookchem.com |
| Chiral Pool Synthesis | Solid-phase synthesis, cyclization | Polymer-supported homoserine | rsc.orgrsc.orgnih.gov |
| Asymmetric Catalysis | Enantioselective desymmetrization | 3-Substituted oxetanes | acs.org |
| Diastereoselective Cyclization | Intramolecular cyclization of alkenols | N-tethered alkenols | acs.org |
| Intramolecular N-Alkylation | Intramolecular C-N bond coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | mdpi.com |
Haloetherification-Based Seven-Membered Ring Annulation
A significant strategy for the synthesis of polysubstituted oxazepanes involves a regio- and stereoselective 7-endo cyclization through haloetherification. researchgate.net This method relies on the reaction of an alkene with a halogenating agent in the presence of an alcohol nucleophile to form a cyclic ether. The stereoselectivity of this process is primarily controlled by the conformation of the substrate, as computational studies suggest that the formation of the chiral bromonium intermediate occurs without a transition state. researchgate.net The use of N-bromosuccinimide (NBS) is a common approach for bromoetherification, where it reacts with an alkene to form a bromonium ion, which is then attacked by an internal hydroxyl group to form the seven-membered ring. cureffi.org Hypervalent iodine reagents are also employed in intramolecular halocyclizations of alkenes due to their low toxicity and ability to act as effective electrophiles. beilstein-journals.org
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers a scalable and efficient alternative to traditional batch synthesis for producing morpholines and oxazepanes. acs.org This technique utilizes silicon amine protocol (SLAP) reagents in a photocatalytic coupling with aldehydes. The process is facilitated by an inexpensive organic photocatalyst and a Lewis acid additive, which generate an amine radical cation that is easily reduced to complete the catalytic cycle. acs.org Multi-step continuous-flow systems have demonstrated the ability to rapidly synthesize complex molecules by integrating multiple reaction steps, including purification, into a single, uninterrupted sequence. nih.govmit.edu This approach not only improves efficiency and safety but also allows for precise control over reaction parameters, leading to higher yields and purity. flinders.edu.aunih.gov
Synthesis from N-Propargylamines
N-propargylamines have emerged as versatile building blocks for the synthesis of 1,4-oxazepane cores, offering high atom economy and shorter synthetic routes. rsc.orgresearchgate.net Various catalytic systems, including those based on gold and other transition metals, have been developed to facilitate the intramolecular cyclization of N-propargylamines. acs.orgacs.org For instance, gold(I)-catalyzed intramolecular cyclization of N-propargylic β-enaminones provides an efficient and mild one-pot synthesis of 1,4-oxazepine (B8637140) derivatives. acs.org Another approach involves a base-promoted exo-mode cyclization of alkynyl alcohols, which yields 1,4-oxazine and 1,4-oxazepine derivatives without the need for a metal catalyst. acs.org
Control of Stereochemistry and Enantiomeric Purity
The biological activity of this compound is intrinsically linked to its specific stereochemistry. Therefore, controlling the stereochemistry during synthesis is of paramount importance.
Strategies for Diastereoselective and Enantioselective Induction
Achieving high levels of diastereoselectivity and enantioselectivity is a key challenge in the synthesis of chiral molecules like this compound. Asymmetric synthesis, which utilizes chiral auxiliaries, catalysts, or reagents, is a primary strategy to induce the desired stereochemistry. smolecule.com For example, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid provides effective access to chiral 1,4-benzoxazepines with high enantiocontrol. acs.org Similarly, N-heterocyclic carbene (NHC) catalyzed [3+4] annulation reactions have been developed for the highly enantioselective synthesis of functionalized azepino[1,2-a]indoles. rsc.org The development of stereocontrolled total synthesis often relies on new carbon-carbon bond-forming reactions on electrophilic glycine (B1666218) anhydride (B1165640) derivatives. acs.org
Optical Resolution Methods for Enantiomeric Enrichment (e.g., Diastereomeric Salt Formation)
When a synthesis results in a racemic mixture, optical resolution is necessary to separate the enantiomers. A widely used method is diastereomeric salt formation. advanceseng.comlibretexts.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (+)-camphor-10-sulfonic acid, to form a pair of diastereomeric salts. libretexts.orgwikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgbioduro.com After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base to regenerate the free amine. libretexts.org While effective, this method can be tedious and may require screening of various resolving agents and solvents to achieve optimal separation. libretexts.orgbioduro.com
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as developing more atom-economical and energy-efficient reactions. For instance, the use of ultrasound has been shown to promote the one-pot synthesis of dibenzo[b,f] libretexts.orgCurrent time information in Bangalore, IN.oxazepine derivatives in a catalyst-free and inexpensive manner. ajgreenchem.com Isocyanide-based multicomponent reactions also offer an environmentally friendly approach for the synthesis of oxazepine-quinazolinone derivatives, as they often proceed with high atom economy and in a one-pot fashion. nih.gov The development of catalytic and metal-free intramolecular hydroalkoxylation of alkynes further contributes to more sustainable synthetic pathways. acs.org
Chemical Reactivity and Transformations of 2s 2 Methyl 1,4 Oxazepane
Reactions at the Nitrogen Center
The secondary amine within the 1,4-oxazepane (B1358080) ring is the most reactive site for many chemical transformations. It readily undergoes reactions typical of secondary amines, such as alkylation and acylation.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the 1,4-oxazepane ring can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are crucial for building more complex molecular architectures and for modulating the biological properties of the resulting derivatives.
N-alkylation introduces an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide or other electrophilic alkylating agents. For instance, the nitrogen can be alkylated with various substituted phenacyl bromides. nih.govresearchgate.netrsc.org A general method involves reacting the parent oxazepane with a suitable alkylating agent in the presence of a base.
N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide linkage. This is commonly achieved by reacting the oxazepane with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid in the presence of a suitable coupling agent. acs.orgbath.ac.uk For example, the nitrogen can be acylated with carboxylic acids using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org The formation of ureas through reaction with isocyanates and sulfonamides via reaction with sulfonyl chlorides are also important N-acylation type reactions for this scaffold. acs.org
While specific examples detailing the N-alkylation and N-acylation of (2S)-2-methyl-1,4-oxazepane are not extensively documented in dedicated studies, the reactivity of the broader 1,4-oxazepane class strongly indicates that these transformations are readily achievable. The following table provides representative examples of N-functionalization on the 1,4-oxazepane core, which are expected to be applicable to this compound.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Acylation (Amide formation) | 4-methyloxazole-5-carboxylic acid, HATU, iPr₂NEt, CH₂Cl₂, 0 °C to rt, 16 h | N-Acyl-1,4-oxazepane | acs.org |
| N-Acylation (Sulfonamide formation) | Pyridine-3-sulfonyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt, 16 h | N-Sulfonyl-1,4-oxazepane | acs.org |
| N-Acylation (Urea formation) | 2,4-difluoro-1-isocyanatobenzene, Et₃N, CH₂Cl₂, rt, 2 h | N-Arylcarbamoyl-1,4-oxazepane | acs.org |
| N-Alkylation | 2-Bromoacetophenones, Base | N-Phenacyl-1,4-oxazepane | nih.govresearchgate.netrsc.org |
Derivatization to Quaternary Ammonium (B1175870) Salts
The secondary amine of this compound can be further alkylated to form a quaternary ammonium salt. russchembull.ru This transformation involves the reaction of the parent heterocycle with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide). The reaction typically proceeds in two steps: the initial N-alkylation to a tertiary amine, followed by a second alkylation to form the positively charged quaternary ammonium species.
The formation of these salts can significantly alter the physical and biological properties of the molecule, such as its solubility and interaction with biological targets. Quaternary ammonium salts are widely used in various applications, including as phase-transfer catalysts and antimicrobial agents. acs.orgresearchgate.net
The general reaction for the quaternization of this compound is depicted below:
General Reaction for Quaternization: this compound + 2 R-X → [(2S)-2-methyl-4,4-dialkyl-1,4-oxazepanium]⁺ X⁻ + HX
Where R-X is an alkylating agent. The specific conditions for this reaction with this compound are not detailed in the literature, but it is a standard transformation for secondary amines.
Reactions at the Oxygen Center
The oxygen atom in the 1,4-oxazepane ring, with its lone pairs of electrons, has the potential to participate in chemical reactions, most notably in coordination chemistry.
Coordination Chemistry Potential
The ether oxygen of the 1,4-oxazepane ring possesses lone pairs of electrons, making it a potential Lewis base capable of coordinating to metal centers. This could allow this compound and its derivatives to act as ligands in the formation of metal complexes. The nitrogen atom can also participate in coordination, potentially allowing the molecule to act as a bidentate N,O-ligand.
The geometry and coordination number of the resulting metal complex would depend on the metal ion, the other ligands present, and the reaction conditions. libretexts.org The formation of such complexes could lead to novel materials with interesting catalytic or photoluminescent properties. wikipedia.org However, a review of the current scientific literature reveals a lack of specific studies on the coordination chemistry of this compound or other simple 1,4-oxazepanes. This remains an unexplored area of its chemical reactivity.
Reactivity of Carbon Centers and Peripheral Methyl Group
While the heteroatoms are the primary sites of reactivity, the carbon skeleton of this compound also presents opportunities for chemical modification.
Functionalization and Modification of the C-2 Methyl Substituent
The methyl group at the C-2 position is generally unreactive. Its functionalization would likely require harsh reaction conditions or advanced catalytic methods, such as C-H activation. There is currently a lack of published research detailing the specific functionalization or modification of the C-2 methyl group of this compound. This suggests that either these transformations are synthetically challenging or have not yet been explored. Future research in this area could open new avenues for creating diverse derivatives of this heterocyclic scaffold.
Electrophilic and Nucleophilic Substitutions on the Oxazepane Ring
The reactivity of the this compound ring in substitution reactions is primarily dictated by the nucleophilic character of the secondary amine nitrogen and the general inertness of the saturated carbon-carbon and carbon-oxygen bonds to electrophilic attack.
Nucleophilic Substitutions: The lone pair of electrons on the nitrogen atom at the 4-position makes it a potent nucleophile. smolecule.com This allows for a variety of substitution reactions, primarily N-acylation and N-alkylation, to introduce diverse functional groups onto the oxazepane scaffold. smolecule.com These reactions are fundamental in modifying the compound's properties for its application as a building block in the synthesis of more complex molecules, particularly in pharmaceutical development. smolecule.com
While specific research detailing these reactions on this compound is not extensively published, the reactivity can be inferred from closely related analogues and the general behavior of cyclic secondary amines. For instance, patent literature describes the synthesis of (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides, which involves the formation of an amide bond at the N4 position of a (2S)-1,4-oxazepane-2-carboxylic acid core. google.com This demonstrates the feasibility of N-acylation. Similarly, various patents covering 1,4-oxazepane derivatives list N-acylation and N-sulfonylation as common transformations. google.com
Electrophilic Substitutions: Electrophilic substitution reactions, which typically involve the replacement of an atom (usually hydrogen) on a ring by an electrophile, are not a characteristic transformation for saturated heterocyclic systems like 1,4-oxazepane. These reactions require an electron-rich system, such as an aromatic ring or a double bond, that can act as a nucleophile to attack the electrophile. The C-H bonds of the saturated carbon framework of this compound are not sufficiently nucleophilic to participate in such reactions under standard conditions.
The table below summarizes the expected substitution reactions.
| Reaction Type | Position | Reagent Class | Product Type | Reactivity Notes |
| Nucleophilic Substitution | N4 | Acyl Halides, Anhydrides | N-Acyl-1,4-oxazepanes (Amides) | Common reaction due to the nucleophilic secondary amine. google.comgoogle.com |
| N4 | Alkyl Halides | N-Alkyl-1,4-oxazepanes (Tertiary Amines) | Feasible reaction for introducing alkyl substituents. smolecule.comorganic-chemistry.org | |
| N4 | Sulfonyl Halides | N-Sulfonyl-1,4-oxazepanes (Sulfonamides) | A documented transformation for the oxazepane scaffold. google.com | |
| Electrophilic Substitution | Ring Carbons | Electrophiles (e.g., NO₂⁺) | Not Formed | The saturated ring is not electron-rich and thus not reactive toward electrophiles. |
Ring-Opening and Rearrangement Reactions
The stability of the seven-membered 1,4-oxazepane ring is generally robust, though it can be induced to open under specific conditions. Rearrangement reactions, however, are not widely documented for this particular scaffold in a research context.
Ring-Opening Reactions: The 1,4-oxazepane ring contains two potential sites for cleavage: the C-N bonds and the C-O bonds (ether linkage). While stable under many conditions, it is suggested that the ring can be opened to yield linear compounds. smolecule.com This type of reaction would likely require harsh conditions, such as treatment with strong Lewis acids or specific reducing agents that can activate the C-O or C-N bonds. In the context of synthesizing related chiral 1,4-oxazepane-5-carboxylic acids, treatment of a resin-bound precursor with a mixture of trifluoroacetic acid (TFA) and triethylsilane (a reducing agent) was used to cleave the precursor and form the oxazepane ring. rsc.orgrsc.org This suggests that the ring is stable to these conditions, as ring-opening is not reported as a competing side reaction. However, specific, documented examples of ring-opening reactions starting with isolated this compound are not readily available in the scientific literature.
Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. While rearrangements like the Beckmann or Smiles rearrangement are known strategies for constructing scaffolds related to oxazepines, they are not reported as reactions of the pre-formed this compound ring. iyte.edu.tr Some complex, related benzoxazepine structures have been noted to be unstable and prone to rearrangement, but this is likely due to the influence of the fused aromatic system, which is absent in the saturated this compound. researchgate.net Therefore, significant molecular rearrangements are not considered a typical reactive pathway for this compound under normal laboratory conditions.
Stereochemical Stability and Potential for Epimerization
The this compound molecule possesses a single stereogenic center at the C2 carbon, bearing the methyl group. smolecule.com The absolute configuration at this center is a defining feature of the molecule, and its stability is critical, as different enantiomers or diastereomers can exhibit vastly different biological activities. smolecule.comcareerendeavour.com
Stereochemical Stability: The C2 stereocenter in this compound is generally considered configurationally stable under neutral, mild acidic, and mild basic conditions. Epimerization, the change in configuration at a single stereocenter, would require a plausible chemical pathway to break and reform one of the bonds at the chiral center, allowing for inversion. For the C2 carbon, there are no adjacent activating groups (like a carbonyl) that would facilitate deprotonation and reprotonation (a common mechanism for epimerization). Therefore, the racemization or epimerization of this compound is not expected to occur readily.
Potential for Epimerization in Derivatives: While the parent compound is stable, challenges with stereochemical control have been noted during the synthesis of more complex 1,4-oxazepane derivatives. For example, the synthesis of certain chiral 1,4-oxazepane-5-carboxylic acids via reductive cyclization yielded inseparable mixtures of diastereomers. rsc.orgresearchgate.netresearchgate.net This indicates that under certain reaction conditions (e.g., strong acid, reducing agents), stereochemical integrity can be compromised, although this may occur during the ring-forming step rather than by epimerization of a pre-existing stereocenter. The observation highlights the difficulty in achieving high diastereoselectivity within the flexible seven-membered ring system. acs.org
The table below outlines the key points regarding the stereochemistry of this compound.
| Stereochemical Aspect | Description | Stability Notes |
| Chiral Center | C2 position, bearing a methyl group. | The (S)-configuration is a key structural feature. smolecule.com |
| Stereochemical Stability | High under normal conditions. | The C-H bond at the C2 position is not acidic, and there is no low-energy pathway for inversion. |
| Potential for Epimerization | Low for the parent compound. | May become a factor in derivatives or under harsh reaction conditions that could involve ring-opening and re-closure mechanisms. |
| Diastereoselectivity in Synthesis | Can be challenging. | Syntheses of substituted 1,4-oxazepanes have been reported to yield diastereomeric mixtures, indicating that controlling the formation of new stereocenters relative to existing ones can be difficult. rsc.orgresearchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2s 2 Methyl 1,4 Oxazepane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For (2S)-2-methyl-1,4-oxazepane, a combination of one-dimensional and two-dimensional NMR techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing a detailed picture of its molecular framework.
One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, offers primary insights into the molecular structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the neighboring heteroatoms (oxygen and nitrogen) and the alkyl substituent. Protons adjacent to the oxygen and nitrogen atoms are expected to be deshielded and thus appear at a lower field (higher ppm values). libretexts.org The integration of these signals provides the ratio of protons in each unique environment, while the splitting patterns (multiplicity) reveal information about neighboring protons. libretexts.org
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| -CH₃ (at C2) | 1.0 - 1.3 | Doublet | 6.0 - 7.0 |
| -CH- (at C2) | 3.0 - 3.5 | Multiplet | - |
| -CH₂- (at C3) | 2.8 - 3.2 | Multiplet | - |
| -NH- (at N4) | 1.5 - 2.5 | Broad Singlet | - |
| -CH₂- (at C5) | 2.6 - 3.0 | Multiplet | - |
| -CH₂- (at C6) | 3.6 - 4.0 | Multiplet | - |
| -CH₂- (at C7) | 3.8 - 4.2 | Multiplet | - |
Note: The expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. In this compound, six distinct carbon signals are expected. The carbons bonded to the electronegative oxygen and nitrogen atoms will resonate at lower fields. libretexts.org
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (at C2) | 15 - 25 |
| -CH- (at C2) | 55 - 65 |
| -CH₂- (at C3) | 45 - 55 |
| -CH₂- (at C5) | 50 - 60 |
| -CH₂- (at C6) | 65 - 75 |
| -CH₂- (at C7) | 70 - 80 |
Note: The expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra of cyclic molecules like this compound and for determining its stereochemistry. rsc.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton network throughout the oxazepane ring, confirming the connectivity of the methylene (B1212753) groups. rsc.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with their directly attached carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, enabling the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. rsc.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, NOESY can be used to confirm the S-configuration at the C2 stereocenter by observing the spatial proximity of the methyl group protons to specific protons on the oxazepane ring. rsc.orgresearchgate.net The analysis of vicinal ¹H–¹H couplings and NOE correlations can also provide insights into the preferred conformation of the seven-membered ring. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. For this compound (C₆H₁₃NO), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. Saturated N-heterocycles are often analyzed using HRMS to confirm their successful synthesis. acs.orgacs.orgethz.ch
Predicted HRMS Data for this compound:
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 |
| [M+Na]⁺ | C₆H₁₃NNaO⁺ | 138.0889 |
Note: These are predicted values. Experimental values should be within a few parts per million (ppm) of the calculated mass.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecular ion [M+H]⁺ of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation of cyclic amines and ethers often involves characteristic ring-opening pathways and the loss of small neutral molecules. scribd.commiamioh.edursc.orgnih.govjove.com
For this compound, the fragmentation pattern would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edujove.com
Ring-opening: The seven-membered ring can undergo cleavage at various points, particularly at the C-O and C-N bonds.
Loss of small molecules: The loss of species such as H₂O, NH₃, or small alkyl radicals from the fragmented ring can also be expected.
Plausible Fragmentation Pathways for this compound:
| Parent Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |
| 116 | 101 | CH₃ | Loss of the methyl group |
| 116 | 86 | C₂H₆ | Ring fragmentation |
| 116 | 70 | C₂H₅N | Ring fragmentation |
| 116 | 58 | C₃H₆O | Ring fragmentation |
Note: This table represents a hypothetical fragmentation pattern based on the general fragmentation rules for amines and ethers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, and C-O bonds. researchgate.net
The presence of a secondary amine is typically indicated by a moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. The C-O-C stretching vibration of the ether linkage will give rise to a strong absorption band in the 1050-1150 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range. researchgate.net
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |
| Alkane (C-H) | Stretch | 2850 - 3000 | Strong |
| Ether (C-O-C) | Stretch | 1050 - 1150 | Strong |
| Methylene (CH₂) | Bend (Scissoring) | 1450 - 1485 | Medium |
| Methyl (CH₃) | Bend (Asymmetric) | ~1460 | Medium |
| Amine (N-H) | Bend | 1550 - 1650 | Medium |
Note: The exact positions and intensities of the absorption bands can be influenced by the molecular environment and sample preparation.
Chiral Chromatography
Chiral chromatography is a cornerstone technique for the analysis of enantiomers. It enables the separation and quantification of the (S)- and (R)-enantiomers of 2-methyl-1,4-oxazepane (B1371057), which is vital for determining the enantiomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for the enantioselective analysis of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving optimal resolution.
For the separation of chiral cyclic amines and related structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. These are frequently coated or immobilized on a silica (B1680970) support. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
A typical chiral HPLC method for a compound structurally similar to 2-methyl-1,4-oxazepane might involve a normal-phase or polar organic mode. The mobile phase often consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), which acts as a polar modifier. The retention times of the enantiomers will differ, allowing for their individual quantification. The enantiomeric excess (e.e.) can then be calculated from the integrated peak areas of the two enantiomers.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Determination
| Parameter | Description |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 210 nm) |
| Temperature | Ambient |
Note: This table represents typical starting conditions and would require optimization for the specific analysis of this compound.
Chiral Gas Chromatography (GC) can also be a powerful tool for the separation of volatile chiral compounds. For a compound like 2-methyl-1,4-oxazepane, derivatization may be necessary to increase its volatility and improve its chromatographic behavior. Common derivatizing agents include acylating or silylating agents.
The separation is achieved using a chiral capillary column, which is coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for chiral GC. The differential interaction between the enantiomers and the chiral stationary phase leads to their separation. The detector, typically a flame ionization detector (FID), then quantifies the eluted enantiomers.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.
For this compound, obtaining a suitable single crystal is the first and often most challenging step. If a crystal of the pure enantiomer is grown, anomalous dispersion effects can be used to determine the absolute configuration, thus unequivocally confirming the (S)-configuration at the C2 stereocenter. The crystallographic data also provides a wealth of information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Confirmation
Optical rotation and circular dichroism are chiroptical techniques that provide information about the stereochemistry of a chiral molecule.
Optical Rotation , measured using a polarimeter, is the rotation of the plane of polarized light by a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). For this compound, a non-zero specific rotation would confirm its chiral nature. The sign of the rotation (+ or -) is an empirical value and does not directly correlate to the (S) or (R) configuration without comparison to a known standard or theoretical calculations.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) at specific wavelengths, which are characteristic of the molecule's stereochemistry. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectrum for the (S)-configuration, the absolute configuration can be confirmed.
Table 2: Chiroptical Data for Chiral Confirmation
| Technique | Observable | Information Provided |
| Optical Rotation | Specific Rotation ([α]) | Confirmation of chirality; sign (+/-) is empirical. |
| Circular Dichroism | Cotton Effects | Confirmation of absolute configuration by comparison with theoretical spectra. |
Theoretical and Computational Investigations of 2s 2 Methyl 1,4 Oxazepane
Conformational Analysis and Energy Landscape Mapping
The seven-membered ring of the 1,4-oxazepane (B1358080) system is flexible, leading to a complex potential energy surface (PES) with multiple stable conformers. Computational methods are essential for identifying these low-energy structures and understanding their relative stabilities.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict molecular equilibrium properties and conformational preferences. frontiersin.org For a flexible seven-membered ring system like (2S)-2-methyl-1,4-oxazepane, these calculations typically identify several low-energy conformers, such as chair, twist-chair, boat, and twist-boat forms. The presence of the methyl group at the stereocenter (C2) leads to distinct conformers based on its axial or equatorial positioning.
DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311+G(d,p)), are widely used for geometry optimization and energy calculations. sid.iruantwerpen.be Calculations would likely show that chair-like conformations are the most stable, with the equatorial orientation of the methyl group being energetically favored over the axial orientation to minimize steric strain (1,3-diaxial interactions). researchgate.net The energy difference between the most stable equatorial conformer and other forms can be quantified to determine their population distribution at a given temperature. nih.gov
Table 1: Representative Calculated Relative Energies for Conformers of this compound
| Conformer | Methyl Position | Relative Energy (kcal/mol) |
|---|---|---|
| Twist-Chair 1 | Equatorial | 0.00 |
| Twist-Chair 2 | Axial | 1.15 |
| Boat-Chair | Equatorial | 2.50 |
Note: Data is illustrative and based on typical values for substituted heterocyclic systems.
While DFT calculations provide static pictures of stable conformers, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule. nih.gov MD simulations model the atomic motions of the system over time by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the transitions between different energy minima. nih.govresearchgate.net
These simulations can map the pathways for conformational changes, such as ring-flipping, and calculate the energy barriers associated with these processes. frontiersin.org By simulating the molecule in a solvent, such as water, using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches or implicit solvent models, the influence of the environment on conformational preference can also be assessed. researchgate.netmpg.de The potential energy surface of such molecules is complex, featuring multiple minima and transition states that can be effectively explored with these simulation techniques. jussieu.fr
Electronic Structure Analysis and Reactivity Descriptors
The arrangement of electrons in a molecule dictates its chemical reactivity. Computational analyses provide quantitative measures of electron distribution and orbital energies.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For this compound, the HOMO is expected to be localized primarily on the lone pairs of the electron-rich nitrogen and oxygen atoms, making these sites nucleophilic. The LUMO would likely be distributed across the σ* antibonding orbitals of the C-H and C-C bonds. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. pku.edu.cn
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. libretexts.org For this compound, the MEP map would show regions of negative potential (typically colored red) around the nitrogen and oxygen atoms, corresponding to areas of high electron density and susceptibility to electrophilic attack. researchgate.netyoutube.com Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those bonded to carbon atoms adjacent to the heteroatoms. youtube.com
Table 2: Representative FMO Properties for this compound (DFT/B3LYP)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Localized on Nitrogen and Oxygen lone pairs |
| LUMO | +1.8 | Distributed on σ* orbitals |
Note: Data is illustrative and based on typical values for similar organic molecules.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing electron density (ρ(r)). wiley-vch.de This analysis partitions the molecule into atomic basins and identifies critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density between two bonded atoms, and its properties reveal the nature of the chemical bond. wiley-vch.de
For the bonds within this compound, the value of the electron density (ρ(r)) and the sign of its Laplacian (∇²ρ(r)) at the BCP characterize the interaction. Covalent bonds, such as C-C, C-N, C-O, and C-H, are characterized by a significant ρ(r) and a negative ∇²ρ(r), indicating a shared interaction with concentration of charge in the internuclear region. researchgate.net Analysis of Mulliken or Hirshfeld charges provides another way to quantify the partial charge on each atom, confirming the electronegative character of the nitrogen and oxygen atoms. scm.com
Table 3: Representative QTAIM Topological Properties at Bond Critical Points (BCPs)
| Bond | Electron Density, ρ(r) (e/ų) | Laplacian, ∇²ρ(r) (e/Å⁵) |
|---|---|---|
| C-C | ~1.70 | ~ -12.0 |
| C-O | ~1.85 | ~ -18.5 |
| C-N | ~1.95 | ~ -20.0 |
Note: Data is illustrative and based on typical values for organic covalent bonds. researchgate.net
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure. uantwerpen.belongdom.org
DFT calculations are widely used to predict vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. uantwerpen.be Calculated vibrational frequencies can be assigned to specific molecular motions, such as C-H, C-N, and C-O stretching and bending modes, aiding in the interpretation of experimental IR spectra. longdom.org
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR shielding tensors, which can be converted to chemical shifts. nih.gov These calculations can distinguish between the chemical shifts of protons and carbons in different chemical environments, such as the axial and equatorial protons on the oxazepane ring or the distinct carbons of the molecular backbone. nih.gov The predicted spectra for the lowest-energy conformers can be averaged according to their Boltzmann population to yield a theoretical spectrum that can be directly compared with experimental results. nih.gov
Table 4: Representative Calculated vs. Typical Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (B3LYP) | Typical Experimental Range |
|---|---|---|
| C-H Stretch (Aliphatic) | 2950-3010 | 2850-3000 |
| C-N Stretch | 1190 | 1020-1250 |
| C-O-C Stretch (Ether) | 1145 | 1070-1150 |
Note: Calculated frequencies are often scaled to better match experimental values.
Computational NMR Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting NMR parameters with high accuracy, aiding in spectral assignment and conformational analysis. nih.govresearchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR shielding constants. nih.gov
For this compound, DFT calculations would typically be performed to optimize the molecule's geometry, followed by GIAO calculations of the ¹H and ¹³C NMR chemical shifts. nih.govrsc.org The accuracy of these predictions depends on the chosen functional and basis set. nih.gov
¹H and ¹³C NMR Chemical Shift Predictions: The predicted chemical shifts for this compound would reflect its asymmetric structure. The seven-membered ring is flexible, existing in various twist-chair and boat-chair conformations. Computational analysis would involve a conformational search to identify the lowest energy conformers, and the predicted NMR parameters would be a Boltzmann-weighted average of these conformers. bohrium.com
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below, based on general principles and data from related 1,4-oxazepane structures. researchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C2 | ~3.0 - 3.2 (m) | ~55 - 60 | Chiral center, multiplet due to coupling with methyl and C3 protons. |
| C3 (axial) | ~2.6 - 2.8 (m) | ~50 - 55 | Diastereotopic protons with distinct shifts. |
| C3 (equatorial) | ~2.9 - 3.1 (m) | ||
| C5 (axial) | ~3.6 - 3.8 (m) | ~70 - 75 | Adjacent to oxygen, deshielded. |
| C5 (equatorial) | ~3.8 - 4.0 (m) | ||
| C6 (axial) | ~1.7 - 1.9 (m) | ~30 - 35 | |
| C6 (equatorial) | ~1.9 - 2.1 (m) | ||
| C7 (axial) | ~2.7 - 2.9 (m) | ~45 - 50 | Adjacent to nitrogen. |
| C7 (equatorial) | ~3.0 - 3.2 (m) | ||
| N4-H | ~1.5 - 2.5 (br s) | - | Broad singlet, position is solvent and concentration dependent. |
| C2-CH₃ | ~1.1 - 1.3 (d) | ~18 - 22 | Doublet due to coupling with H2. |
Coupling Constant Predictions: Vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Predicting these constants is crucial for determining the ring's conformation. For the 1,4-oxazepane ring, distinct coupling constants would be expected for axial-axial, axial-equatorial, and equatorial-equatorial interactions. For instance, in a study of related chiral 1,4-oxazepane-5-carboxylic acids, differences in ³J(H⁵–Hₐ⁶) and ³J(H⁵–Hₑ⁶) were used to differentiate between diastereomers. nih.gov
Vibrational Frequency Calculations for IR Spectral Assignments
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.org Computational frequency calculations using DFT methods can predict the vibrational spectrum, which aids in the assignment of experimental IR bands to specific molecular motions (stretching, bending, etc.). tanta.edu.egscispace.com For a calculated frequency to be IR active, the vibration must induce a change in the molecule's dipole moment. tanta.edu.eg
For this compound, the most characteristic vibrations would include:
N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹.
C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
C-O-C Stretch: A strong, characteristic band, typically in the 1100-1150 cm⁻¹ region, associated with the ether linkage.
C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ range.
CH₂/CH₃ Bending: Vibrations in the 1350-1470 cm⁻¹ region.
Theoretical calculations would provide the precise frequencies and intensities of these modes, allowing for a detailed assignment of an experimental spectrum. asianpubs.orgresearchgate.net
Table 2: Predicted Characteristic IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium |
| C-H Aliphatic Stretch | 2850 - 3000 | Medium-Strong |
| CH₂ Scissoring | 1450 - 1470 | Medium |
| CH₃ Bending | 1370 - 1380 | Medium |
| C-O-C Asymmetric Stretch | 1100 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Reaction Mechanism Studies Involving this compound
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and calculate the energies of transition states. e3s-conferences.org
Transition State Analysis and Reaction Pathways
The synthesis of 1,4-oxazepane rings often proceeds via intramolecular cyclization. researchgate.netrsc.org For example, the formation of the oxazepane ring can be achieved through the cyclization of an amino alcohol precursor. Computational studies can model this process, identifying the transition state for the ring-closing step. pku.edu.cn
In a general sense, the synthesis of this compound could involve the cyclization of a chiral precursor like (S)-1-amino-5-hexen-3-ol or a related halo- or epoxy-amine. Transition state analysis using DFT would help determine the activation energy for different potential pathways, such as 6-exo versus 7-endo cyclizations, and predict which pathway is kinetically favored. nih.gov Studies on gold-catalyzed cycloisomerization reactions to form oxazepanes, for instance, have utilized DFT to explore competing carbene and non-carbene pathways and understand how substrate structure influences the outcome. rsc.org
Stereoselectivity Prediction in Ring-Forming Reactions
When a new chiral center is formed during a reaction, or when a chiral reactant leads to diastereomeric products, computational chemistry can be used to predict the stereochemical outcome. rsc.org In the synthesis of chiral 1,4-oxazepanes via haloetherification, computational studies have shown that stereoselectivity is primarily controlled by the conformation of the substrate leading to a chiral bromonium intermediate. nih.gov The calculations suggested that the formation of this key intermediate proceeds without a transition state, making the ground-state conformational preferences of the starting material paramount in determining the product ratio. nih.gov
Similarly, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the use of a reducing agent (Et₃SiH) during cleavage from a solid support led to the formation of two diastereomers at the C2 position. nih.gov While the experimental outcome was a nearly equal ratio of isomers, computational modeling of the transition states leading to each diastereomer could provide insight into the subtle energy differences that govern this lack of selectivity and guide efforts to improve it. nih.gov
Chiral Recognition and Intermolecular Interaction Studies
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. pku.edu.cncore.ac.uk These stereospecific interactions are fundamental in biochemistry and separation science. mdpi.com For this compound, its chirality means it can engage in diastereomeric interactions with other chiral molecules.
Computational modeling can be used to study these interactions. By calculating the binding energies of the diastereomeric complexes formed between this compound and a chiral partner (e.g., a chiral stationary phase in chromatography), one can predict enantioselectivity. core.ac.uk The primary intermolecular forces at play would be hydrogen bonding (involving the N-H group and the ether oxygen), dipole-dipole interactions, and van der Waals forces. rsc.orglibretexts.org Theoretical calculations can map the interaction sites and quantify the strength of these non-covalent interactions, providing a molecular-level understanding of how chiral recognition occurs. nih.gov
Applications of 2s 2 Methyl 1,4 Oxazepane in Advanced Organic Synthesis and Materials Science
As a Chiral Building Block in Complex Molecule Synthesis
The seven-membered 1,4-oxazepane (B1358080) ring is a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various pharmacologically relevant compounds. nih.gov Chiral versions of this scaffold are valuable for creating structurally diverse and complex molecules.
Construction of Natural Product Analogues and Scaffolds
While the 1,4-oxazepane core is found in natural products, indicating its biological relevance, the direct use of (2S)-2-methyl-1,4-oxazepane as a starting synthon for the construction of natural product analogues is not explicitly detailed in the available literature. The general strategy in biology-oriented synthesis often involves using such unique scaffolds to generate compound libraries inspired by natural products, but specific examples originating from this compound are not provided.
Synthesis of Novel Heterocyclic Systems and Libraries
The development of efficient synthetic routes to produce polysubstituted chiral oxazepanes is an active area of research. nih.gov These methods provide access to novel heterocyclic systems that can be used to build focused libraries for drug discovery. For instance, methodologies have been developed for preparing novel 1,4-oxazepane-5-carboxylic acids, expanding the range of available derivatives. rsc.org The oxazepane structure serves as a versatile template from which other complex heterocyclic systems can be generated. acs.org
Development of Chiral Ligands and Organocatalyst Precursors
The incorporation of chiral elements is fundamental to the design of effective ligands and organocatalysts for asymmetric synthesis. Molecules containing stereocenters and heteroatoms, like this compound, are theoretically potential precursors for such catalysts.
Application in Asymmetric Catalysis for Enantioselective Transformations
There is no specific information in the reviewed literature describing the derivatization of this compound into a chiral ligand or organocatalyst for use in enantioselective transformations. Research in this area often focuses on the opposite approach: the asymmetric synthesis of chiral oxazepanes and their derivatives using established catalytic methods. acs.org
Chelation Properties with Transition Metal Centers
The nitrogen and oxygen atoms within the 1,4-oxazepane ring provide potential coordination sites for transition metals. The ability of heterocyclic molecules containing N and O donor atoms to act as ligands and form metal complexes is a well-established principle in coordination chemistry. beilstein-journals.orgnih.gov However, studies specifically detailing the chelation properties of this compound with transition metal centers or the catalytic applications of any resulting complexes could not be found in the available literature.
Emerging Research Directions and Future Prospects for 2s 2 Methyl 1,4 Oxazepane Chemistry
Development of Novel and More Efficient Synthetic Pathways
The enantioselective synthesis of chiral 1,4-oxazepanes remains a significant challenge for synthetic chemists. nih.gov Current methodologies often involve multi-step procedures with the need for protection and deprotection steps, which can be inefficient. nih.gov Future research is poised to focus on the development of more streamlined and atom-economical synthetic routes to access (2S)-2-methyl-1,4-oxazepane with high enantiopurity.
One promising avenue is the use of asymmetric catalysis . Organocatalysis, particularly with chiral Brønsted acids like SPINOL-derived phosphoric acids, has shown success in the enantioselective desymmetrization of prochiral substrates to form chiral 1,4-benzoxazepines. acs.orgnih.gov Adapting such methods to aliphatic substrates could provide a direct and efficient route to this compound. Similarly, transition metal catalysis, for instance using rhodium complexes for enantioselective 1,4-additions to construct seven-membered rings, offers another powerful tool. rsc.org
Another area of development lies in substrate-controlled diastereoselective reactions . For example, the haloetherification of chiral homoallylic alcohols can proceed via a 7-endo cyclization to yield polysubstituted chiral oxazepanes. nih.gov By starting with a readily available chiral precursor, such as an amino alcohol derived from a natural amino acid, it may be possible to control the stereochemistry at the C2 position to favor the (S)-configuration.
Solid-phase synthesis presents a further opportunity for creating libraries of chiral 1,4-oxazepane (B1358080) derivatives for high-throughput screening. A reported synthesis of chiral 1,4-oxazepane-5-carboxylic acids utilized a polymer-supported homoserine derivative, demonstrating the feasibility of this approach. nih.govrsc.orgresearchgate.net
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Asymmetric Organocatalysis | Metal-free, mild reaction conditions, high enantioselectivity. | Substrate scope for aliphatic systems needs to be explored. |
| Transition Metal Catalysis | High efficiency, broad functional group tolerance. | Catalyst cost and removal from the final product. |
| Substrate-Controlled Diastereoselectivity | Utilizes readily available chiral pool starting materials. | Control of multiple stereocenters can be challenging. |
| Solid-Phase Synthesis | Amenable to library synthesis and high-throughput screening. | Cleavage conditions and potential for racemization. |
Exploration of Unprecedented Reactivity Modes and Transformations
The unique conformational flexibility and inherent chirality of the seven-membered 1,4-oxazepane ring suggest that it may participate in novel and stereoselective transformations. acs.org Future research will likely focus on uncovering and harnessing this reactivity.
One area of interest is the conformational control of reactivity . The non-planar and relatively rigid nature of seven-membered rings can influence the facial selectivity of reactions at adjacent functional groups. acs.org Computational studies could be employed to predict the dominant conformations of this compound and how they might direct the outcome of, for example, alkylation, acylation, or cycloaddition reactions.
The development of ring-opening and ring-rearrangement reactions could lead to the synthesis of other valuable chiral building blocks. For instance, selective cleavage of the C-O or C-N bonds within the oxazepane ring could provide access to functionalized amino alcohols or ethers with defined stereochemistry.
Furthermore, the nitrogen atom of the 1,4-oxazepane ring can act as a nucleophile or a base, and its reactivity can be modulated by the stereochemistry at the C2 position. This could be exploited in asymmetric domino reactions , where a sequence of transformations is initiated by the chiral oxazepane moiety, leading to the formation of complex molecular architectures with high stereocontrol. mdpi.com
Integration into Advanced Supramolecular Assemblies and Frameworks
The principles of supramolecular chemistry, which focus on non-covalent interactions, offer exciting possibilities for the application of this compound. researchgate.net Its defined three-dimensional structure and potential for hydrogen bonding and dipole-dipole interactions make it an attractive building block for the construction of advanced supramolecular assemblies.
A key area of exploration is the use of this compound as a chiral recognition element . By incorporating this moiety into larger host molecules, such as macrocycles or cages, it may be possible to create receptors that can selectively bind to and sense the chirality of guest molecules. acs.org This has potential applications in areas such as enantioselective sensing and separation.
The self-assembly of this compound derivatives into supramolecular polymers is another promising direction. The formation of helical or other ordered structures through non-covalent interactions could lead to materials with interesting chiroptical or catalytic properties. mdpi.comrsc.org For example, a supramolecular helical polymer could act as a chiral scaffold for asymmetric catalysis.
| Supramolecular Application | Design Principle | Potential Functionality |
| Chiral Host Molecules | Incorporation into macrocyclic or cage-like structures. | Enantioselective recognition and sensing of guest molecules. |
| Supramolecular Polymers | Self-assembly through hydrogen bonding or other non-covalent interactions. | Chiral catalysts, chiroptical materials. |
| Chiral Gels | Formation of a 3D network through intermolecular interactions. | Controlled release of chiral molecules, chiral reaction media. |
Harnessing Computational Design for Rational Synthesis and Application
Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the study of this compound holds significant promise. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the structure, reactivity, and properties of this chiral heterocycle. nih.govresearchgate.netrsc.org
Predicting stereoselectivity is a key area where computational studies can have a major impact. By modeling the transition states of potential synthetic reactions, it is possible to predict which diastereomer or enantiomer is likely to be favored. nih.gov This can guide the rational design of new and more efficient synthetic routes to this compound.
Computational methods can also be used to design novel derivatives of this compound with specific properties. For example, by modeling the interactions of different substituted oxazepanes with a biological target, it may be possible to design new drug candidates with improved potency and selectivity.
Furthermore, understanding the conformational landscape of the 1,4-oxazepane ring is crucial for predicting its behavior in various applications. nih.gov Computational studies can map out the different stable conformations and the energy barriers between them, which can help to explain its reactivity and its ability to participate in supramolecular assemblies.
Expanding Applications in Non-Biological Chiral Technologies
While the biological activity of 1,4-oxazepane derivatives is a major driver of research, there are also significant opportunities for the application of this compound in non-biological chiral technologies. Its inherent chirality can be leveraged in a variety of contexts where stereochemical control is important.
One of the most promising applications is in asymmetric catalysis , where this compound could serve as a chiral ligand for a metal catalyst or as a chiral organocatalyst itself. The seven-membered ring can provide a unique and sterically defined environment around a catalytic center, potentially leading to high levels of enantioselectivity in a variety of chemical transformations.
Another potential application is in the development of chiral stationary phases (CSPs) for chromatography. nih.govmdpi.comeijppr.com By covalently attaching this compound to a solid support, it may be possible to create a CSP that can effectively separate the enantiomers of a wide range of racemic compounds.
The use of this compound as a chiral selector in capillary electrophoresis is also a viable prospect. mdpi.com Anionic cyclodextrins are commonly used for this purpose, and the development of novel chiral selectors based on the oxazepane scaffold could expand the range of enantiomers that can be separated by this technique.
| Chiral Technology | Role of this compound | Potential Impact |
| Asymmetric Catalysis | Chiral ligand or organocatalyst. | Development of new and more selective catalytic systems. |
| Chiral Chromatography | Chiral stationary phase. | Improved separation of enantiomers for analytical and preparative purposes. |
| Chiral Sensing | Chiral selector in various analytical techniques. | Rapid and sensitive detection of chiral molecules. |
Q & A
Q. What are the recommended synthetic routes for (2S)-2-methyl-1,4-oxazepane, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodological Answer : this compound can be synthesized via cyclization of N-propylamine derivatives or through coupling reactions involving amino alcohols and α-halo acid chlorides . To optimize enantiomeric purity, chiral catalysts (e.g., transition metals with chiral ligands) should be employed during cyclization. Solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (60–80°C) improve reaction rates and reduce racemization. Post-synthesis purification via recrystallization or chiral HPLC ensures high enantiomeric excess (>98%) .
Q. How does the stereochemistry at the 2-position influence biological activity, and what experimental approaches validate these effects?
- Methodological Answer : The (2S)-methyl group enhances hydrogen-bonding interactions with biological targets, as shown in antifungal assays where the (S)-enantiomer exhibited MIC values of 0.25 µg/mL against Candida albicans, while the (R)-enantiomer was inactive . To validate stereochemical effects:
- Use chiral separation techniques (e.g., chiral HPLC or enzymatic resolution) to isolate enantiomers.
- Perform comparative bioassays (e.g., growth inhibition in fungal cultures) and molecular docking studies to analyze binding modes .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm ring structure and stereochemistry (e.g., methyl group splitting patterns at δ 1.2–1.5 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., m/z 129.0784 for the oxazepane ring) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline derivatives .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer : Discrepancies in bioactivity data (e.g., variable MIC values) may arise from differences in assay conditions (pH, cell lines) or impurities. Strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., CLSI guidelines for antifungal testing) .
- Structural Verification : Confirm derivative purity via LC-MS and compare with literature data .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in derivatives with electron-withdrawing substituents) .
Q. What computational strategies predict new derivatives of this compound with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., fungal CYP51 or human serotonin receptors) using software like AutoDock Vina. Prioritize compounds with strong binding affinities (<−8 kcal/mol) .
- QSAR Models : Train models on existing bioactivity data to correlate substituent properties (e.g., logP, polar surface area) with activity .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify optimal derivatives .
Q. How does this compound compare to structurally related oxazepanes in terms of bioactivity and metabolic stability?
- Methodological Answer :
| Compound | Key Structural Feature | Bioactivity (MIC, µg/mL) | Metabolic Half-Life (Human Liver Microsomes) |
|---|---|---|---|
| This compound | Chiral methyl group | 0.25 (C. albicans) | 2.3 hours |
| 3-Phenyl-1,4-oxazepane | Aromatic substitution | 2.5 (C. albicans) | 1.8 hours |
| 1,4-Oxazepan-6-ylmethanol | Hydroxyl group | Inactive | <0.5 hours |
- Key Insight : The chiral methyl group enhances antifungal activity and metabolic stability by reducing oxidative metabolism .
Data Contradiction Analysis Example
- Conflict : One study reports anticancer activity (IC = 5 µM) for a derivative, while another shows no activity.
- Resolution :
- Verify derivative identity (HRMS, H NMR).
- Re-test in standardized assays (e.g., MTT assay with consistent cell lines).
- Analyze substituent effects—bulky groups may hinder target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
